molecular formula C25H22N2O2 B3008732 {2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone CAS No. 955966-94-6

{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone

Cat. No.: B3008732
CAS No.: 955966-94-6
M. Wt: 382.463
InChI Key: BTZLGILPBYILAF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl group that is substituted with a methoxy group and a methylbenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the phenyl and pyrazole rings, with the oxygen in the methoxy group and the nitrogen in the pyrazole ring being potential sites for hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the specific functional groups present would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial and Antifungal Screening

A study by Landage, Thube, and Karale (2019) synthesized compounds closely related to 2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone and tested them for antibacterial activities. These compounds have shown potential in combating bacterial infections (Landage, Thube, & Karale, 2019).

Ashok, Ziauddin, Lakshmi, and Sarasija (2017) conducted similar research, synthesizing related compounds and screening them for both antibacterial and antifungal activities. This indicates a broader application in antimicrobial research (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).

Synthesis and Crystal Structure Analysis

In 2010, Cao, Dong, Shen, and Dong synthesized a compound with structural similarities, focusing on its crystal structure analysis. This research contributes to the understanding of the physical and chemical properties of such compounds (Cao, Dong, Shen, & Dong, 2010).

Swamy, Müller, Srinivasan, Perumal, and Krishnakumar (2013) studied isomorphous structures of related compounds, providing insights into their structural characteristics and potential applications in material sciences (Swamy et al., 2013).

Enzyme Inhibitory Activity

Cetin, Türkan, Bursal, and Murahari (2021) investigated 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, closely related to the queried compound, for their enzyme inhibitory activities. This research shows the potential application of such compounds in medical and pharmaceutical sciences (Cetin, Türkan, Bursal, & Murahari, 2021).

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

[2-[(3-methylphenyl)methoxy]phenyl]-[1-(4-methylphenyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-18-10-12-22(13-11-18)27-16-21(15-26-27)25(28)23-8-3-4-9-24(23)29-17-20-7-5-6-19(2)14-20/h3-16H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLGILPBYILAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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